Product packaging for 4-(4-Bromo-3-chlorophenyl)butanoic acid(Cat. No.:)

4-(4-Bromo-3-chlorophenyl)butanoic acid

Cat. No.: B13111714
M. Wt: 277.54 g/mol
InChI Key: VUUKRWNKEYTZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-3-chlorophenyl)butanoic acid is a high-purity chemical compound offered for research and development purposes. This organic acid features a butanoic acid chain linked to a 4-bromo-3-chlorophenyl ring, making it a versatile building block (synthon) in organic synthesis. Researchers can utilize this compound in various applications, including pharmaceutical research for the synthesis of novel active molecules, and in materials science as a precursor for more complex structures. The presence of both bromo and chloro substituents on the aromatic ring offers distinct sites for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic substitutions. The carboxylic acid functional group allows for further derivatization into amides, esters, and other important classes of compounds. This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate personal protective equipment and under fume hood conditions, referring to the Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrClO2 B13111714 4-(4-Bromo-3-chlorophenyl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

4-(4-bromo-3-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrClO2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)

InChI Key

VUUKRWNKEYTZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCC(=O)O)Cl)Br

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 4 4 Bromo 3 Chlorophenyl Butanoic Acid

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.gov This method calculates the total energy of the molecule as a function of the electron density, providing a balance between accuracy and computational cost. nih.gov

Selection and Application of Basis Sets and Exchange-Correlation Functionals in DFT Calculations

A typical DFT study begins with the selection of an appropriate exchange-correlation functional and a basis set. The choice of functional, such as B3LYP or HSEh1PBE, is critical as it approximates the complex electron exchange and correlation energies. science.govresearchgate.net The basis set, such as 6-311++G(d,p), defines the set of mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net For a molecule containing heavy atoms like bromine and chlorine, a basis set with polarization and diffuse functions is generally chosen to accurately model the electron distribution, particularly around the electronegative halogen atoms and the carboxylic acid group.

Conformational Analysis and Relative Energetic Stabilities

The flexible butanoic acid side chain of 4-(4-Bromo-3-chlorophenyl)butanoic acid can adopt multiple conformations due to rotation around its single bonds. A conformational analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting structure. This process identifies the various local energy minima (stable conformers) and the transition states connecting them. The results would reveal the most stable, lowest-energy conformation of the molecule and the relative stabilities of other conformers, providing insight into the molecule's preferred shape in different environments.

Electronic Structure and Reactivity Analysis

Once the optimized geometry is obtained, DFT calculations can be used to explore the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.comnih.gov For this compound, FMO analysis would map the distribution of these orbitals across the molecule, showing where electron density is highest (HOMO) and where it is most susceptible to nucleophilic attack (LUMO).

Interactive Table: Hypothetical Frontier Molecular Orbital Data

The following table is a hypothetical representation of data that would be generated from an FMO analysis. Specific values for this compound are not available.

ParameterHypothetical Value (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
Energy Gap (Egap)5.30Difference between LUMO and HOMO energies; indicates chemical stability. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis would reveal intramolecular charge transfer events, such as hyperconjugation between the phenyl ring and the butanoic acid chain, or interactions involving the lone pairs of the oxygen, bromine, and chlorine atoms. researchgate.net NBO analysis also calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Investigations

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. ekb.eg In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the carboxylic acid group and the halogen atoms, indicating these are likely sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group, identifying it as a site for nucleophilic attack.

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry provides powerful tools to predict the spectroscopic properties of molecules like this compound. These theoretical calculations, often employing Density Functional Theory (DFT), can simulate various types of spectra, offering insights into the molecule's electronic structure and vibrational modes.

Simulated NMR, IR, and UV-Vis Spectra from Quantum Chemical Calculations

Theoretical simulations are instrumental in predicting the spectroscopic signatures of a molecule. For this compound, quantum chemical calculations would typically be used to generate its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to help in the assignment of experimental spectra. These calculations provide a theoretical basis for understanding the chemical environment of each nucleus.

IR Spectroscopy: The vibrational frequencies corresponding to the fundamental modes of the molecule are calculated to produce a theoretical IR spectrum. This allows for the identification of characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid and vibrations of the substituted benzene (B151609) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic transitions and generate a theoretical UV-Vis spectrum. This provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Validation of Computational Models Against Experimental Spectroscopic Data

A crucial step in computational chemistry is the validation of theoretical models by comparing the simulated data with experimental results. The accuracy of the predicted spectra for this compound would depend on the chosen level of theory and basis set. By correlating the calculated chemical shifts, vibrational frequencies, and electronic transitions with experimentally obtained NMR, IR, and UV-Vis spectra, researchers can assess the validity of the computational method. A strong correlation between theoretical and experimental data would confirm that the computational model provides a reliable representation of the molecule's properties.

Molecular Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations can also elucidate the reactivity of this compound through the analysis of various molecular descriptors derived from its electronic structure. These parameters are based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Nucleophilicity and Electrophilicity Analysis

The analysis of local reactivity descriptors, often visualized through Fukui functions or molecular electrostatic potential (MEP) maps, can identify the specific atomic sites within this compound that are most susceptible to nucleophilic or electrophilic attack. The HOMO and LUMO distributions are key to this analysis; regions with high HOMO density are likely sites for electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. This provides a detailed picture of the molecule's reactive sites.

Exploration of Biological Activities and Biochemical Interactions Non Clinical Focus

Investigation of Enzymatic Inhibition Profiles by Butanoic Acid Derivatives

Butanoic acid derivatives have been the subject of numerous studies to determine their potential as enzyme inhibitors. The specific arrangement of the phenyl ring, the butanoic acid chain, and halogen substitutions can confer inhibitory activity against various key enzymes involved in metabolic pathways.

Kynurenine-3-hydroxylase, more formally known as Kynurenine (B1673888) 3-monooxygenase (KMO), is a critical enzyme in the kynurenine pathway, which is responsible for tryptophan degradation. nih.gov This enzyme facilitates the conversion of kynurenine to 3-hydroxykynurenine (3-HK). mdpi.com The inhibition of KMO is a significant area of research because it can prevent the formation of downstream neurotoxic metabolites, such as 3-HK and quinolinic acid, which are implicated in excitotoxic neuronal damage. mdpi.comresearchgate.net By inhibiting KMO, the metabolic pathway can be shifted towards the production of kynurenic acid, a known antagonist of ionotropic glutamate (B1630785) receptors with neuroprotective properties. researchgate.netnih.gov

Research into KMO inhibitors has identified several 4-phenyl-4-oxo-butanoic acid derivatives as a promising class of compounds. nih.govscilit.com A structure-activity relationship (SAR) study highlighted that derivatives such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid are potent inhibitors of this enzyme. nih.gov These compounds are structurally analogous to 4-(4-Bromo-3-chlorophenyl)butanoic acid, featuring a halogenated phenyl ring attached to a butanoic acid derivative core. Another potent inhibitor identified is (m-Nitrobenzoyl)alanine, which demonstrates an IC50 value of 0.9 +/- 0.1 µM for kynurenine hydroxylase. nih.gov

Table 1: KMO Inhibitory Activity of Phenyl-oxo-butanoic Acid Derivatives

CompoundInhibitory Concentration (IC50)Reference
(m-Nitrobenzoyl)alanine0.9 ± 0.1 µM nih.gov
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acidData not specified nih.gov
2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acidData not specified nih.gov

Phospholipases, particularly Phospholipase A2 (PLA2), are enzymes that play a crucial role in cellular signaling by releasing fatty acids, such as arachidonic acid, from phospholipids (B1166683) in the cell membrane. nih.gov The inhibition of PLA2 is a target for managing inflammatory responses.

Studies have been conducted on aroylacrylic acids, which are structurally related to butanoic acid derivatives. For instance, 3-(4-Alkylbenzoyl)acrylic acids have been shown to be effective inhibitors of snake venom PLA2. nih.gov The inhibitory potency of these compounds was found to be dependent on the structure, specifically the length of the alkyl residue, with IC50 values ranging from 10⁻⁷ to 10⁻⁴ mol/L. nih.gov The most potent inhibitors in this class were the 4-(n)-hexadecyl and octadecyl derivatives. nih.gov Another compound with structural relevance, p-bromophenacyl bromide, which contains a brominated phenyl group, has been identified as an irreversible inhibitor of extracellular PLA2, though it is a poor inhibitor of intracellular PLA2 from P388D1 cells, with an apparent IC50 of 500-600 µM. nih.gov

Table 2: PLA2 Inhibitory Activity of Related Compounds

Compound Class/NameInhibitory Concentration (IC50)Enzyme SourceReference
3-(4-Alkylbenzoyl)acrylic acids10⁻⁷ to 10⁻⁴ mol/LSnake Venom PLA2 nih.gov
p-Bromophenacyl bromide500-600 µMP388D1 Cell PLA2 nih.gov

Modulation of Receptor Systems by Butanoic Acid Analogues

Analogues of butanoic acid are known to interact with and modulate various receptor systems, most notably the Gamma-Aminobutyric Acid (GABA) type B receptor, which is a member of the G protein-coupled receptor family.

The GABA_B receptor is a metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system. sigmaaldrich.comresearchgate.net Unlike the ionotropic GABA_A receptors, GABA_B receptors mediate slow and prolonged inhibitory signals. sigmaaldrich.com The classic selective agonist for the GABA_B receptor is Baclofen, or β-(4-chlorophenyl)-GABA. sigmaaldrich.comresearchgate.net Baclofen is a close structural analogue of this compound, differing by the substitution pattern on the phenyl ring and the presence of an amino group at the beta position.

Functionally active GABA_B receptors are heterodimers, composed of GABA_B1 and GABA_B2 subunits, which are required for the receptor to be expressed on the cell surface. sigmaaldrich.comnih.gov The agonistic activity of Baclofen and its derivatives is stereospecific, with the R-(-)-enantiomer being the more active form. researchgate.net Other related GABA analogues that interact with the GABA_B receptor include Phenibut (β-phenyl-GABA) and Tolibut (β-(4-methylphenyl)-GABA). wikipedia.org These agonists are used to treat conditions like muscle spasticity. researchgate.net

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. nih.govmdpi.com They translate extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. mdpi.com

The GABA_B receptor serves as a primary example of GPCR modulation by butanoic acid analogues. Upon agonist binding (e.g., by Baclofen), the GABA_B receptor activates associated G proteins, specifically of the Gi/Go family. sigmaaldrich.com This activation leads to the dissociation of the G protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors, such as inhibiting adenylyl cyclase (reducing cAMP levels) and directly modulating ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. sigmaaldrich.comnih.gov This collective action results in a hyperpolarization of the neuron, producing a slow inhibitory postsynaptic potential. sigmaaldrich.com

Interestingly, some studies have shown that GABA_B receptor ligands can also act as allosteric modulators of other GPCRs, such as the chemokine receptor CXCR4, indicating a potential for cross-pathway communication. jneurosci.org Furthermore, other GPCRs, like GPR41, are activated by short-chain fatty acids such as butyrate, which then couple to Gαi to exert their effects. nih.gov

Antimicrobial and Antifungal Investigations (In Vitro and In Silico Studies)

Various derivatives of butanoic acid and compounds containing halogenated phenyl groups have been investigated for their potential antimicrobial and antifungal properties.

In vitro studies have shown that simple organic acids, including butyric acid, possess antimicrobial activity against a range of Gram-negative and Gram-positive bacteria. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for butyric acid can range from 500 mg/L for Campylobacter jejuni to 2500 mg/L for Escherichia coli. nih.gov

More complex derivatives have also been synthesized and tested. For example, heterocyclic compounds prepared from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, a close structural relative, demonstrated moderate to high activity against various bacterial and fungal strains. mdpi.com Similarly, studies on N-(4-bromophenyl)furan-2-carboxamide and related compounds showed significant antibacterial activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and MRSA. nih.gov Other research has shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent activity against ESKAPE pathogens and drug-resistant Candida species. mdpi.com

In silico studies, such as molecular docking, have been employed to predict the mechanisms of action for these compounds. For antifungal activity, a common target is the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com Docking studies of pyrazole (B372694) and oxazole (B20620) derivatives have shown good affinity for the active site of CYP51 enzymes in Candida species, correlating well with their in vitro antifungal activity. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Structurally Related Compounds

Compound/ClassOrganismActivity (MIC)Reference
Butyric AcidCampylobacter jejuni500-800 mg/L nih.gov
Butyric AcidEscherichia coli2300-2500 mg/L nih.gov
N-(4-bromophenyl)furan-2-carboxamideA. baumannii (XDR)Zone of Inhibition: 18 mm at 50 mg nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 30)S. aureus16 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 30)E. coli32 µg/mL mdpi.com
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acidGram-positive & Gram-negative strainsHigh to moderate activity mdpi.com

Antibacterial Efficacy against Model Gram-Positive and Gram-Negative Strains

Research into butanoic acid derivatives has revealed significant antibacterial properties. Studies on related pentanoic acids, for instance, have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains. A series of synthesized (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2–4 µg/mL. nih.gov Notably, compounds 4c, 4d, 4e, and 4f within this series were particularly effective against four multidrug-resistant Gram-positive bacterial strains, with MIC values of 2 µg/mL. nih.gov

Similarly, novel pleuromutilin (B8085454) derivatives, which incorporate a different structural backbone but demonstrate the therapeutic potential of complex organic acids, have shown excellent efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The natural compound Madecassic acid has also demonstrated significant antibacterial activity, with a more pronounced effect against Gram-positive bacteria than Gram-negative bacteria; its MIC against S. aureus was found to be 31.25 μg/mL. mdpi.com The collective findings suggest that derivatives of short-chain fatty acids, such as this compound, represent a promising area for the development of new antibacterial agents. mdpi.com

Table 1: Antibacterial Activity of Related Butanoic and Pentanoic Acid Derivatives

Compound Class Target Bacteria MIC Value Source
Phenylfuran-containing pentanoic acids Gram-positive bacteria (multidrug-resistant) 2-4 µg/mL nih.gov
Phenylfuran-containing pentanoic acids (4c, 4d, 4e, 4f) Multidrug-resistant Gram-positive strains 2 µg/mL nih.gov
Madecassic Acid Staphylococcus aureus 31.25 µg/mL mdpi.com

Antifungal Activity, Including against Candida albicans

The potential for antifungal activity, particularly against opportunistic pathogens like Candida albicans, is a significant area of investigation for halogenated organic compounds. Studies on brominated furanones have demonstrated notable antifungal effects on C. albicans. nih.gov Research into the structure-activity relationship of these furanones indicates that the presence of an exocyclic vinyl bromide conjugated with a carbonyl group is a critical structural feature for fungal inhibition. nih.gov This suggests that the bromo-substitution on the phenyl ring of this compound could contribute to potential antifungal properties.

Furthermore, a novel synthetic compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, exhibited potent fungicidal activity against a majority of clinical C. albicans strains, with MIC values ranging from 0.00195 to 0.0078 μg/mL. frontiersin.org The presence of both bromine and chlorine in this molecule was proposed as a reason for its high antifungal activity. frontiersin.org Other natural compounds, such as Hinokitiol, have also been identified as promising antifungal agents against C. albicans, with an MIC value of 8.21 µg/mL, and have shown efficacy against fluconazole-resistant strains. nih.gov

Table 2: Antifungal Activity of Structurally Relevant Compounds against Candida Species

Compound Target Organism MIC Value Source
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone Clinical C. albicans strains 0.00195–0.0078 µg/mL frontiersin.org
Hinokitiol C. albicans 8.21 µg/mL nih.gov

Antitubercular Potential of Related Heterocyclic Derivatives

Tuberculosis remains a major global health threat, necessitating the development of novel therapeutics. vensel.org Heterocyclic compounds, including derivatives of organic acids, are a focal point in this research. nih.gov While direct data on this compound is not available, studies on related heterocyclic structures show significant promise. For example, a series of novel ethyl 1, 2, 3, 4-tetrahydro-6-methyl-2-oxo-4-phenyl pyrimidine-5-carboxylates were evaluated for in-vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. vensel.org Several compounds in this series demonstrated potent activity, with MIC values as low as 1.6 µg/mL. vensel.org

Other research has focused on 1, 3, 4-oxadiazole derivatives, which have exhibited good anti-tubercular activity in Alamar blue assays. researchgate.net The development of new heterocyclic compounds is considered essential to combat multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. vensel.orgnih.gov Natural products containing fused-nitrogen heterocycles have also shown excellent antitubercular activity, often with novel mechanisms of action, further underscoring the potential of this chemical class. mdpi.com

Table 3: Antitubercular Activity of Related Heterocyclic Derivatives

Compound Class Target Strain MIC Value Source
Tetrahydro-pyrimidine-carboxylates (5m, 5n, 5o, 5q) M. tuberculosis H37Rv 1.6 µg/mL vensel.org
Tetrahydro-pyrimidine-carboxylates (5p, 5s) M. tuberculosis H37Rv 3.12 µg/mL vensel.org
1, 3, 4-Oxadiazole derivatives (RSP1, RSP3, RSP4) M. tuberculosis 0.8µg - 50ng/mL researchgate.net
Globospiramine M. tuberculosis H37Rv 5.5 µM mdpi.com

Antiviral Activity of Butanoic Acid Derivatives (In Vitro and In Silico Assessments)

Butanoic acid and its derivatives have been identified as having potential antiviral properties. biointerfaceresearch.com Research into quinoline (B57606) derivatives, which can be structurally related to phenylbutanoic acids, has shown a range of biological activities, including antiviral effects against certain viral strains. ontosight.ai

In the context of coronaviruses, both in silico and in vitro approaches have been used to screen for effective compounds. nih.govmdpi.com A study on maslinic acid derivatives, which are structurally distinct but highlight a relevant screening methodology, identified a chlorinated isoxazole (B147169) linked derivative with promising in vitro activity against SARS-CoV-2 (IC50 = 4.12 µM). mdpi.com This compound was shown to impair viral replication. mdpi.com Molecular docking studies are frequently employed to predict the binding affinity of compounds to viral proteins, such as the main protease, providing a basis for selecting candidates for further experimental validation. biointerfaceresearch.commdpi.com These computational and laboratory-based assessments are crucial for identifying and optimizing lead compounds in antiviral drug discovery. nih.gov

Other Reported Biological Effects (Non-Clinical Context)

Antinociceptive Properties in Pre-clinical Models

Derivatives of butanoic acid have been investigated for their potential to alleviate pain in preclinical studies. In one study, 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid and its derivatives were synthesized and screened for antinociceptive activities. nih.gov The parent carboxylic acid compound exhibited the highest level of antinociceptive and anti-inflammatory activity in these models. nih.gov This suggests that the butanoic acid moiety is a key pharmacophore for these effects. Numerous compounds derived from natural sources, such as glycyrrhizin (B1671929) and genistein, also demonstrate antinociceptive effects in animal models of neuropathic and inflammatory pain, acting through various mechanisms. nih.gov

Effects on Plant Seedling Development

Butanoic acid (butyric acid) and its derivatives are known to influence plant growth and development. Studies have shown that butyric acid can retard the root elongation, shoot height, and weight of rice seedlings, with the severity of the effect increasing with concentration. ucdavis.edu Root elongation was the most affected parameter. ucdavis.edu

Conversely, other derivatives, such as Indole-3-butyric acid (IBA), are widely used as plant hormones to promote the growth and development of roots, flowers, and fruits. researchgate.netbyjus.com IBA has been shown to have a strong effect on azalea rooting and can increase the rooting percentage, root number, and root length in microshoots. researchgate.net The impact of butanoic acid derivatives on germination and growth can be either inhibitory or stimulatory depending on the specific compound and its concentration. ysu.edu For example, low concentrations of IBA (0.001% - 0.0001%) can stimulate soybean germination, while higher concentrations inhibit it. ysu.edu

Metabolic Fate and Biotransformation Pathways Non Clinical Focus

Involvement of Mercapturic Acid Pathway in Halogenated Aromatic Metabolism (In Vitro/Theoretical)

The mercapturic acid pathway is a significant route for the biotransformation of a wide array of electrophilic compounds, including halogenated aromatic hydrocarbons. tandfonline.comnih.gov This pathway plays a crucial role in the detoxification of reactive metabolites, converting them into more water-soluble and readily excretable substances. tandfonline.comnih.gov The initial and rate-limiting step in this pathway is the conjugation of the electrophilic substrate with the endogenous tripeptide glutathione (GSH), a reaction catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). tandfonline.comnih.gov

For halogenated aromatic compounds, the formation of an electrophilic intermediate, often an arene oxide, is a prerequisite for entering the mercapturic acid pathway. This initial activation is typically mediated by cytochrome P450 (CYP) enzymes through oxidation. tandfonline.com The resulting epoxide is then susceptible to nucleophilic attack by the thiol group of GSH.

Following the formation of the glutathione S-conjugate, the pathway proceeds through a series of enzymatic steps. First, the glutamyl residue is removed by γ-glutamyltransferases, followed by the cleavage of the glycinyl residue by dipeptidases, yielding a cysteine S-conjugate. tandfonline.comnih.gov The final step involves the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase to form the mercapturic acid, or N-acetyl-L-cysteine S-conjugate, which is then typically excreted in the urine. tandfonline.comnih.gov Urinary mercapturic acids can serve as valuable biomarkers for assessing exposure to specific xenobiotics. nih.govnih.gov

A classic example illustrating this pathway is the metabolism of bromobenzene. Bromobenzene is first oxidized by CYP enzymes to form bromobenzene-3,4-oxide. This reactive epoxide can then conjugate with GSH, subsequently undergoing the enzymatic cascade of the mercapturic acid pathway to ultimately form S-(4-bromophenyl)mercapturic acid. tandfonline.com Given the structural similarities, it is plausible that 4-(4-Bromo-3-chlorophenyl)butanoic acid could undergo a similar metabolic fate, involving initial epoxidation of the aromatic ring followed by conjugation and processing through the mercapturic acid pathway.

Theoretical Prediction of Metabolic Transformations and Metabolite Structures

In the absence of direct experimental data for this compound, computational models and software can be employed to predict its metabolic fate. These in silico tools utilize knowledge-based systems and machine learning algorithms to forecast potential sites of metabolism and the structures of the resulting metabolites. moldiscovery.comoptibrium.comoptibrium.com Such predictive software can analyze a compound's structure and identify sites that are most susceptible to enzymatic attack by various metabolic enzymes, primarily cytochrome P450s. moldiscovery.comoptibrium.com

For this compound, several metabolic transformations can be theoretically predicted:

Aromatic Hydroxylation: The aromatic ring is a likely site for oxidation, catalyzed by CYP enzymes. mdpi.com Hydroxylation could occur at various positions on the phenyl ring, leading to the formation of phenolic metabolites. The presence of the bromine and chlorine substituents will influence the regioselectivity of this reaction.

Beta-Oxidation of the Butanoic Acid Side Chain: The butanoic acid side chain is susceptible to β-oxidation, a common metabolic pathway for fatty acids. This process would involve the sequential removal of two-carbon units, leading to the formation of a phenylacetic acid derivative.

Omega-Oxidation of the Butanoic Acid Side Chain: Oxidation could also occur at the terminal methyl group (ω-position) of the butanoic acid side chain, leading to the formation of a carboxylic acid.

Dehalogenation: Reductive or oxidative dehalogenation, the removal of the bromine or chlorine atoms, is another potential metabolic pathway for halogenated compounds. mdpi.com However, the carbon-halogen bond in aromatic compounds is generally stable. nih.gov

Computational tools like MetaSite, Semeta, and Meteor Nexus can provide more specific predictions about the likelihood of these different metabolic routes and the structures of the resulting metabolites. moldiscovery.comoptibrium.comoptibrium.comlhasalimited.org These programs consider factors such as the reactivity of different atomic sites and their accessibility within the enzyme's active site. optibrium.com

Table 1: Predicted Metabolic Transformations of this compound

TransformationPredicted Metabolite(s)
Aromatic HydroxylationHydroxylated derivatives on the phenyl ring
Beta-Oxidation2-(4-Bromo-3-chlorophenyl)acetic acid
Omega-Oxidation4-(4-Bromo-3-chlorophenyl)-4-hydroxybutanoic acid
Dehalogenation4-(3-Chlorophenyl)butanoic acid or 4-(4-Bromophenyl)butanoic acid

Enzymatic Biotransformation Studies (In Vitro Models)

In vitro models, such as human liver microsomes and recombinant human cytochrome P450 enzymes, are invaluable tools for studying the enzymatic biotransformation of xenobiotics. nih.gov These systems allow for the investigation of specific metabolic pathways and the identification of the enzymes responsible for these transformations. tandfonline.com

While no specific in vitro studies on this compound have been identified, research on structurally related halogenated aromatic compounds provides insights into its potential enzymatic metabolism. For instance, the metabolism of the organophosphorus pesticide profenofos, which contains a 4-bromo-2-chlorophenyl moiety, has been studied using human liver microsomes and recombinant CYPs. nih.govnih.gov These studies revealed that CYPs 2B6, 2C19, and 3A4 are capable of metabolizing profenofos to its major metabolite, 4-bromo-2-chlorophenol. nih.govnih.gov This suggests that these CYP isoforms could also be involved in the oxidative metabolism of this compound.

Furthermore, studies on other halogenated compounds have highlighted the role of CYP enzymes in their biotransformation. For example, the N-demethylation of ketamine and its halogenated analogs is primarily catalyzed by CYP2B6. nih.gov The nature and position of the halogen substituent can significantly influence the compound's affinity for the enzyme and its rate of metabolism. nih.gov

Table 2: Potential Cytochrome P450 Enzymes in the Metabolism of Halogenated Aromatic Compounds

Enzyme FamilySpecific IsoformsRole in Halogenated Compound Metabolism
CYP2BCYP2B6Metabolism of profenofos and ketamine analogs nih.govnih.govnih.gov
CYP2CCYP2C19Metabolism of profenofos nih.govnih.gov
CYP3ACYP3A4Metabolism of profenofos nih.govnih.gov

Given this information, it is reasonable to hypothesize that the biotransformation of this compound in in vitro systems would likely involve oxidation of the aromatic ring and/or the butanoic acid side chain, catalyzed by members of the CYP2B, CYP2C, and CYP3A subfamilies. Subsequent conjugation reactions, such as glucuronidation or sulfation of hydroxylated metabolites, would also be anticipated as Phase II metabolic pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogen Substituents (Bromine, Chlorine) on Biological Activity and Electronic Properties

Physicochemical Properties: The introduction of halogens significantly increases the lipophilicity (fat-solubility) of the molecule. This property is crucial for its pharmacokinetic profile, including its ability to cross biological membranes. The size, or van der Waals radius, of the halogen atoms also plays a role; bromine is larger than chlorine, which can influence how the molecule fits into a biological target like an enzyme's active site or a receptor's binding pocket. nih.govresearchgate.net Studies on other halogenated compounds have shown that increasing the size of the halogen substituent (from fluorine to iodine) can enhance antibacterial activity, suggesting that steric bulk can be a key factor in potency. nih.govresearchgate.net

The following table summarizes key properties of chlorine and bromine that influence the molecule's SAR and SPR.

PropertyChlorine (Cl)Bromine (Br)
Electronegativity (Pauling Scale) 3.162.96
Van der Waals Radius (Å) 1.751.85
Hammett Constant (σp) +0.23+0.23
Hydrophobicity Parameter (π) +0.71+0.86

Influence of Butanoic Acid Moiety Structural Modifications on Compound Activity and Reactivity

Carboxylic Acid Group: The terminal carboxylic acid (-COOH) is a critical pharmacophore. At physiological pH, it is typically deprotonated to its carboxylate form (-COO⁻), allowing for strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a protein target. It can also act as both a hydrogen bond donor (as -COOH) and acceptor (as -COO⁻), further anchoring the molecule in a binding site. Modifications such as esterification or reduction to an alcohol would eliminate this ionic character and alter hydrogen bonding capabilities, likely leading to a significant loss or change in biological activity.

Alkyl Chain: The four-carbon chain provides a flexible spacer between the aromatic ring and the carboxylic acid group. Its length and conformation are crucial for positioning the two terminal functional groups correctly for optimal interaction with a biological target.

Chain Length: Shortening or lengthening the alkyl chain would alter the distance between the phenyl ring and the carboxylate, potentially disrupting the optimal binding geometry.

Branching: Introducing alkyl groups (e.g., methyl) on the chain would increase steric bulk and could restrict conformational freedom. This can sometimes lead to increased receptor selectivity if the new conformation is a better fit for the target, but it can also hinder binding. researchgate.net

Rigidification: Incorporating the chain into a cyclic structure would severely limit conformational flexibility. This strategy is often used in drug design to lock the molecule into a bioactive conformation, which can increase potency and selectivity.

Comparative Analysis of 4-(4-Bromo-3-chlorophenyl)butanoic Acid with Bioisosteres and Analogues

Bioisosteric replacement is a strategy used in medicinal chemistry to substitute one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. u-tokyo.ac.jpnih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic moieties to modulate acidity, lipophilicity, and metabolic stability. Common bioisosteres include tetrazole, hydroxamic acid, and acylsulfonamide. A tetrazole ring, for instance, is a non-classical bioisostere that mimics the charge and acidic properties of a carboxylic acid but can offer improved metabolic stability and oral bioavailability. researchgate.net

Functional GroupAcidity (pKa)Hydrogen BondingKey Features
Carboxylic Acid ~4-5Donor & AcceptorPlanar, capable of strong ionic interactions.
Tetrazole ~4.5-5AcceptorAromatic ring, larger, metabolically stable.
Acylsulfonamide ~3-5Donor & AcceptorNon-planar, strong H-bond donor.

Aromatic Ring Analogues: The 4-bromo-3-chlorophenyl ring could be replaced with other aromatic systems to explore different electronic and steric interactions. For example, replacing the benzene (B151609) ring with a pyridine (B92270) or thiophene (B33073) ring would introduce heteroatoms, altering the electronic distribution and creating new opportunities for hydrogen bonding. researchgate.net

Halogen Analogues: The bromine and chlorine atoms can be substituted with other halogens or pseudo-halogens.

Fluorine: Replacing chlorine with fluorine would decrease the atom's size while increasing its electronegativity. Fluorine can form strong hydrogen bonds and is often used to block metabolic oxidation at that position. u-tokyo.ac.jp

Trifluoromethyl (-CF₃): This group is often considered a bioisostere for bromine or iodine. It is strongly electron-withdrawing and highly lipophilic, and its larger size can mimic that of bulkier halogens. cambridgemedchemconsulting.com

Computational Approaches in SAR/SPR Elucidation, including Quantitative Structure-Activity Relationship (QSAR) Modeling

In the absence of extensive empirical data, computational methods provide powerful tools for predicting the properties and activities of this compound and guiding the design of new analogues. scienceopen.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. science.govmdpi.com For a series of analogues of this compound, a QSAR model would be developed by:

Generating a Dataset: Synthesizing and testing a series of related compounds where specific parts of the molecule are varied (e.g., different halogens, modified chain length).

Calculating Descriptors: For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. These can include electronic descriptors (e.g., Hammett constants, atomic charges), steric descriptors (e.g., molecular volume, van der Waals radii), and lipophilicity descriptors (e.g., logP). researchgate.net

Model Building: Statistical methods like multiple linear regression or partial least squares are used to build an equation that links the descriptors to the observed biological activity.

A hypothetical QSAR equation might look like: Biological Activity = c₁(logP) - c₂(Molecular Volume) + c₃*(σ) + constant

This model could reveal, for example, that activity increases with lipophilicity (logP) and electron-withdrawing character on the ring (σ), but decreases with excessive molecular size. mdpi.com

Molecular Docking and Dynamics: These computational techniques can simulate the interaction between the compound and a biological target at the atomic level. Docking predicts the preferred binding orientation of the molecule within the target's active site, while molecular dynamics simulations can assess the stability of this interaction over time. Such studies can rationalize the importance of the halogen and carboxylate interactions and predict how structural modifications would impact binding affinity. researchgate.net

Potential Academic Applications and Emerging Research Directions

Role as a Synthetic Precursor in the Development of Novel Organic Compounds

While specific documented large-scale syntheses using 4-(4-Bromo-3-chlorophenyl)butanoic acid as a direct precursor are not extensively detailed in the reviewed literature, its structural motifs are found in valuable building blocks for the pharmaceutical industry. orgsyn.org The chemical architecture of the molecule, possessing a carboxylic acid group, a bromo-substituent, and a chloro-substituent on an aromatic ring, offers multiple reactive sites for chemical modification.

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acid chlorides, allowing for the construction of more complex molecular frameworks. For instance, similar structures like 4-(4-bromophenyl)-4-oxobut-2-enoic acid have been utilized as key starting materials for preparing novel series of pyridazinones and furanones derivatives. epa.gov

The bromine and chlorine atoms on the phenyl ring provide opportunities for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds, enabling the assembly of diverse and complex molecular architectures. Related bromophenyl butanoic acid derivatives are considered valuable building blocks for the pharmaceutical industry due to their utility in such synthetic transformations. orgsyn.org The differential reactivity of the C-Br versus C-Cl bond could potentially allow for selective, stepwise functionalization of the aromatic ring.

The potential synthetic pathways originating from this compound could lead to novel classes of compounds with applications in medicinal chemistry and materials science. mdpi.com

Exploration in the Design of Advanced Materials with Tailored Electronic or Optical Properties (Theoretical)

Theoretically, the halogenated phenylbutanoic acid structure is a candidate for computational exploration in the design of advanced materials. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic and optical properties of organic molecules. mdpi.combohrium.com Such studies on structurally related halogenated aromatic compounds investigate key parameters that are crucial for material performance. researchgate.net

Key theoretical explorations could include:

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting energy gap. bohrium.comresearchgate.net This energy gap is a critical parameter that influences the electronic conductivity and optical absorption properties of a material. The presence of bromine and chlorine atoms, with their distinct electronegativity and size, is expected to significantly modulate the electron distribution and energy levels of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps can predict sites of electrophilic and nucleophilic attack, providing insights into intermolecular interactions which are fundamental to the supramolecular assembly and packing in a solid-state material. mdpi.comresearchgate.net

Non-Linear Optical (NLO) Properties: Molecules with significant charge asymmetry and polarizability can exhibit NLO properties, which are essential for applications in telecommunications and optical computing. Theoretical calculations can predict hyperpolarizability, a measure of the NLO response. researchgate.net

By systematically modifying the structure of this compound in silico (e.g., by extending conjugation or introducing other functional groups) and calculating the resulting properties, researchers could theoretically design novel organic materials with electronic or optical characteristics tailored for specific applications, such as organic semiconductors or components in optical devices.

Table 1: Theoretical Parameters for Materials Science Exploration
ParameterSignificance in Materials ScienceInfluencing Structural Feature
HOMO-LUMO Energy GapDetermines electronic conductivity and optical absorption spectrum.Aromatic ring, Halogen substituents (Br, Cl)
Molecular Electrostatic Potential (MEP)Predicts intermolecular interactions and crystal packing.Carboxylic acid group, Halogen atoms
Dipole MomentInfluences solubility, self-assembly, and dielectric properties.Overall molecular asymmetry
HyperpolarizabilityIndicates potential for Non-Linear Optical (NLO) applications.Electron-donating/withdrawing groups, Conjugation length

Utility as Chemical Probes for Fundamental Biological Systems Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. nih.govchemicalprobes.org While this compound itself has not been identified as a specific chemical probe, its structure contains features that could be incorporated into the design of such tools. For example, a related butanoic acid derivative, 4-(5-dimethylamino-naphthalene-1-sulfon-amido)-3-(4-iodophenyl)butanoic acid, was designed as a molecular probe for imaging apoptosis. nih.gov

The utility of a molecule as a chemical probe or as a scaffold for developing one depends on several factors:

Binding Moiety: The di-halogenated phenyl group offers a lipophilic surface that can engage in hydrophobic or halogen bonding interactions within a protein's binding pocket.

Linker: The flexible butanoic acid chain can act as a linker to position the binding moiety optimally or to connect it to a reporter group.

Reactive Handle: The carboxylic acid provides a convenient point for chemical conjugation. It can be used to attach fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels, which are essential for visualizing or identifying the biological targets of the probe.

Derivatives of this compound could be synthesized and screened against various biological targets to identify new probes for studying enzyme function, receptor signaling, or other fundamental cellular processes.

Future Directions in Computational Drug Design and In Silico Screening Methodologies

In the field of modern drug discovery, computational methods are indispensable for identifying and optimizing new drug candidates, a process known as computer-aided drug design (CADD). nih.govtaylorandfrancis.com this compound and virtual libraries of its derivatives are well-suited for exploration using these in silico techniques.

Future research directions include:

Virtual Screening: This compound can serve as a fragment or a lead-like molecule in virtual screening campaigns. nih.gov Large databases of chemical compounds can be computationally screened to identify molecules that are structurally similar or predicted to bind to a specific biological target, such as an enzyme active site or a protein-protein interface. frontiersin.org

Molecular Docking: Docking simulations can predict the binding pose and affinity of this molecule and its analogs within the three-dimensional structure of a target protein. mdpi.com This helps in prioritizing compounds for synthesis and biological testing. For example, docking studies on pyrazole (B372694) derivatives derived from p-bromo benzoic acid were used to identify promising lead molecules. allsubjectjournal.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.com By calculating key molecular descriptors, researchers can assess the "drug-likeness" of compounds based on established guidelines like Lipinski's Rule of Five, helping to filter out candidates with predicted poor pharmacokinetic profiles early in the discovery process. allsubjectjournal.com

Table 2: Predicted Physicochemical Properties for In Silico Screening (Exemplary Data)
Property (Lipinski's Rule Guideline)Predicted ValueCompliance
Molecular Weight (< 500 g/mol)293.5 g/molYes
LogP (Octanol-water partition coefficient) (< 5)~3.5Yes
Hydrogen Bond Donors (≤ 5)1Yes
Hydrogen Bond Acceptors (≤ 10)2Yes
Topological Polar Surface Area (TPSA)37.3 ŲN/A

The integration of these computational strategies can accelerate the identification of novel bioactive compounds derived from the this compound scaffold, reducing the time and cost associated with traditional drug discovery pipelines. taylorandfrancis.com

Conclusion and Future Perspectives in Research on 4 4 Bromo 3 Chlorophenyl Butanoic Acid

Synthesis of Key Academic Research Findings

Currently, there is a notable absence of dedicated academic studies focusing on the synthesis, properties, and applications of 4-(4-Bromo-3-chlorophenyl)butanoic acid. Commercial suppliers list the compound, indicating its synthesis is feasible, likely through established methods of organic chemistry. The synthesis would probably involve the introduction of the bromo and chloro substituents onto a phenylbutanoic acid precursor. However, detailed reaction conditions, yields, and characterization data are not extensively reported in peer-reviewed journals. Research on analogous compounds, such as various isomers of bromophenyl)butanoic acid and chlorophenyl)butanoic acid, has been more extensive, often exploring their potential as intermediates in the synthesis of more complex molecules with biological activity.

Identification of Unaddressed Research Questions and Methodological Challenges

The primary unaddressed research question is the fundamental characterization and exploration of the potential applications of this compound. Key areas that remain unexplored include:

Biological Activity: Systematic screening of the compound for various biological activities (e.g., anticancer, antimicrobial, anti-inflammatory) is a significant gap. The specific halogen substitution pattern could lead to unique interactions with biological targets.

Physicochemical Properties: Detailed studies on its solubility, stability, crystal structure, and spectroscopic characteristics are lacking. This foundational data is crucial for any further development.

Synthetic Optimization: While its synthesis is possible, the development of efficient, scalable, and cost-effective synthetic routes has not been documented in academic literature.

A major methodological challenge is the limited commercial availability and the absence of established analytical methods for this specific compound. Researchers would likely need to synthesize the compound in-house and develop and validate new analytical techniques for its quantification and characterization.

Outlook for Future Academic and Interdisciplinary Research Collaborations

The future study of this compound holds potential for fruitful academic and interdisciplinary collaborations.

Medicinal Chemistry and Pharmacology: Organic chemists could collaborate with pharmacologists and biochemists to synthesize and screen a library of derivatives of this compound. This could involve modifying the butanoic acid chain or introducing other functional groups to the phenyl ring to explore structure-activity relationships.

Materials Science: The presence of halogen atoms suggests potential applications in materials science, for instance, as a precursor for polymers with specific optical or electronic properties. Collaboration between synthetic chemists and materials scientists could explore these possibilities.

Computational Chemistry: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to predict the potential biological targets and activities of this compound. This would require collaboration with computational chemists to guide experimental work and prioritize research directions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(4-Bromo-3-chlorophenyl)butanoic acid, and how can reaction yields be optimized?

  • Answer: Common routes include Suzuki-Miyaura cross-coupling using (4-bromo-3-chlorophenyl)boronic acid derivatives and α,β-unsaturated esters, followed by hydrolysis. For enantioselective synthesis, asymmetric catalysis with chiral ligands (e.g., BINAP-rhodium complexes) can yield optically active intermediates . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (1,4-dioxane or THF), and stoichiometric ratios of palladium catalysts (e.g., Pd(PPh₃)₄). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>85%) .

Q. Which analytical techniques are critical for verifying the purity and structural identity of this compound?

  • Answer: Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) and butanoic acid chain integration .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺ expected m/z: 287.95 for C₁₀H₁₀BrClO₂) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>97% by UV detection at 254 nm) .

Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?

  • Answer: Cross-validate using:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling: Introduce deuterated analogs to confirm coupling patterns .
  • X-ray Crystallography: Resolve ambiguous substituent orientations (e.g., bromo vs. chloro positions) using SHELX for structure refinement .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic effects of bromo and chloro substituents on the reactivity of this compound?

  • Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Map electrostatic potentials, identifying nucleophilic/electrophilic sites.
  • Calculate Hammett σ constants for substituents to predict reaction rates in esterification or amidation .
  • Simulate transition states for mechanistic insights into decarboxylation or ring-forming reactions .

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound?

  • Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement in SHELXL: Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms (Br, Cl).
  • Validation: Check R₁ (<5%) and wR₂ (<12%) residuals; use PLATON to detect disorder in the butanoic acid chain .

Q. What experimental designs are suitable for probing the biological activity of this compound, such as enzyme inhibition?

  • Answer:

  • Enzyme Assays: Test against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC).
  • Structure-Activity Relationships (SAR): Synthesize analogs (e.g., replacing Br with CF₃) and correlate IC₅₀ values with steric/electronic parameters .
  • Molecular Docking: Use AutoDock Vina to predict binding modes in protein active sites (e.g., PDB: 1CX2) .

Q. What protocols ensure the stability of this compound during long-term storage?

  • Answer: Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Monitor purity via biannual HPLC and NMR. For solutions, use anhydrous DMSO or ethanol with molecular sieves to suppress hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.